3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Overview
Description
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Derivatives
- A method for synthesizing pyrano[4,3-b]thieno[3,2-e]pyridine derivatives involves the reaction of related compounds with various reagents like chloroacetic acid chloride and triethyl orthoformate (Dabaeva et al., 2019). This process leads to the creation of new pyrano[2″,3″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-dl-pyrimidine series.
Development of Fused Derivatives
- Research has been conducted on the development of new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine (Dabaeva et al., 2019). This includes derivatives like 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno(furo)[3,2-d]- pyrimidine-4(3H)-ones.
Creation of Condensed Derivatives
- The reactions of 2-methyl (propyl) substituted 8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3",4":5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazines with primary amines yield new condensed derivatives, including pyrimidin-4(3H)-ones and pyridine-2-carboxamides (Dabaeva et al., 2011).
Novel Heterocyclic Systems
- A method for synthesizing condensed thieno[2,3-b]pyridines led to the creation of a new heterocyclic system, namely 7,7-dimethyl-2-oxo-1,2,6,7-tetrahydro-9H-pyrano[3′,4′-e]-imidazo[4″,5″∶2,3]thieno[5,4-b]pyridine (Dabaeva et al., 1997).
Synthesis of Cyanoacetamides
- The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with other compounds has led to the creation of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and various heterocyclization products (Chigorina et al., 2019).
Development of Pyrano[2′,3′-4,5]-Thieno[3,2-c]pyridine Derivatives
- Research into the reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid has led to the development of new heterocyclic systems, including pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives (Volovenko et al., 1983).
Properties
IUPAC Name |
6-amino-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2)4-8-6(5-18-13)3-7-9(14)10(12(16)17)19-11(7)15-8/h3H,4-5,14H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGPWAMYDLWYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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